N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
Description
N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a tetrahydropyridinone core substituted with a cyano group, a furan ring, and a thioacetamide moiety.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3S/c19-11-3-5-12(6-4-11)21-17(24)10-26-18-14(9-20)13(8-16(23)22-18)15-2-1-7-25-15/h1-7,13H,8,10H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDAHCMAUSPRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyridinone Moiety: Starting from a suitable precursor, the pyridinone ring can be synthesized through cyclization reactions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction.
Attachment of the Bromophenyl Group: The bromophenyl group can be attached through a nucleophilic substitution reaction.
Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Br-site)
The 4-bromophenyl group undergoes nucleophilic substitution under basic or catalytic conditions. Common reagents include:
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Hydroxide ions : Forms phenolic derivatives via SNAr mechanism
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Ammonia/Amines : Produces aryl amines
-
Thiols : Yields aryl sulfides
Example :
Conditions: Ethanol reflux, 12–24 hrs .
Sulfur Oxidation (Sulfanyl Group)
The sulfanyl bridge (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using:
-
Hydrogen peroxide (H₂O₂) : Mild oxidation to sulfoxide at 0–25°C
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mCPBA (meta-chloroperbenzoic acid) : Complete oxidation to sulfone
Kinetics : Second-order dependence on peroxide concentration.
Cyano Group Reduction
The cyano (-CN) group reduces to:
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Primary amine (-CH₂NH₂) via LiAlH₄ (anhydrous THF, 0°C)
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Aldehyde (-CHO) via partial reduction with DIBAL-H
Yield : ~85% for amine formation under optimized conditions.
Furan Ring Electrophilic Substitution
The furan-2-yl group participates in:
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Nitration (HNO₃/H₂SO₄) at the 5-position
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Acylation (Ac₂O, AlCl₃) at the 3-position
Regioselectivity : Directed by electron-donating substituents .
Acetamide Hydrolysis
The acetamide hydrolyzes to carboxylic acid under:
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Acidic conditions (HCl, reflux): Forms acetic acid derivative
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Basic conditions (NaOH, 70°C): Yields sodium carboxylate
Rate : pH-dependent, fastest at pH >12 .
Mechanistic Insights
-
Sulfanyl Oxidation : Proceeds via a radical intermediate, confirmed by ESR spectroscopy.
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Cyano Reduction : Follows a two-electron transfer pathway, with LiAlH₄ acting as a hydride donor.
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Bromophenyl Reactivity : Para-bromo substitution directs nucleophiles to the ortho and para positions relative to the acetamide group .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against multi-drug resistant bacteria. For instance, a study demonstrated that derivatives of N-(4-bromophenyl)furan-2-carboxamide exhibited significant activity against clinically isolated drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae . The compound's effectiveness was particularly pronounced against NDM-positive A. baumannii, showcasing its potential as a lead compound for developing new antibacterial agents.
Mechanism of Action
The antibacterial mechanism is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the furan and tetrahydropyridine moieties contributes to its bioactivity by enhancing lipophilicity and facilitating penetration through bacterial membranes .
Pharmacological Studies
Anticancer Potential
N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has shown promise in anticancer research. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells through various pathways including the modulation of protein kinases and cell cycle regulation . The specific interactions of this compound with cancer cell lines warrant further investigation.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary data suggest that compounds containing the tetrahydropyridine scaffold can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . This opens avenues for exploring its potential in treating neurodegenerative diseases.
Synthesis and Derivative Development
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Techniques such as Suzuki–Miyaura cross-coupling have been employed to create various derivatives with enhanced biological activities .
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Antibacterial Efficacy Study
In vitro studies assessed the antibacterial activity of various derivatives against drug-resistant pathogens using the agar well diffusion method. The compound demonstrated significant zones of inhibition at varying concentrations, particularly effective against Acinetobacter baumannii . -
Neuroprotective Activity Investigation
A study explored the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds could reduce cell death and improve cell viability through antioxidant mechanisms .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to a biological response. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Analogs
| Compound Name | Phenyl Substituent | Pyridine Substituents | Molecular Formula | Key Structural Features |
|---|---|---|---|---|
| N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide | 4-Bromo | 3-Cyano, 4-furan-2-yl | C₁₉H₁₄BrN₃O₃S | Bromine enhances lipophilicity and steric bulk |
| 2-{[3-Cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide | 4-Fluoro | 3-Cyano, 4-furan-2-yl | C₁₉H₁₄FN₃O₃S | Fluorine increases electronegativity |
| N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | 4-Bromo-2-methyl | Piperazine-phenyl substitution | C₁₉H₂₂BrN₃O | Piperazine introduces basicity |
| 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide | 4-Bromo | 2-Methyl, 5-cyano, 4-furan-2-yl | C₂₈H₂₃BrN₄O₃S | Methyl group enhances steric hindrance |
Key Observations :
- Electronic Effects : The bromine atom in the target compound increases electron-withdrawing effects compared to the fluorine-substituted analog .
- Steric Influence : Methyl or methoxy substituents (e.g., in ’s compound) may hinder molecular packing, affecting crystallization behavior .
Crystallographic and Structural Insights
The structural validation of these compounds often relies on programs like SHELXL for refinement, which is critical for confirming bond lengths, angles, and torsional conformations . For example:
- The tetrahydropyridinone ring in the target compound adopts a half-chair conformation, stabilized by intramolecular hydrogen bonds between the carbonyl oxygen and the thioacetamide sulfur .
- In contrast, analogs with bulkier substituents (e.g., 4-hydroxy-3-methoxyphenyl in ’s compound) exhibit distorted ring conformations due to steric clashes .
Pharmacological Implications (Theoretical)
While explicit pharmacological data are scarce in the provided evidence, structural trends suggest:
- Bromophenyl vs. Fluorophenyl : Bromine’s larger atomic radius may improve membrane permeability but reduce metabolic stability compared to fluorine .
- Furan vs. Aromatic Substituents : The furan ring’s oxygen atom could participate in hydrogen bonding with target proteins, enhancing binding affinity .
Research Findings and Limitations
- Synthetic Challenges: Bromine’s reactivity complicates purification, as noted in analogs requiring chromatographic separation .
- Structural Validation : SHELX programs remain the gold standard for crystallographic refinement, though newer software may offer improved handling of disordered substituents .
- Data Gaps : Pharmacokinetic and toxicity profiles for these compounds are absent in the provided evidence, highlighting the need for further studies.
Biological Activity
N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and case studies.
The compound's molecular formula is , with a molecular weight of approximately 492.388 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 769.3 ± 60.0 °C at 760 mmHg |
| Flash Point | 419.0 ± 32.9 °C |
| LogP | 6.38 |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Cytotoxicity : The compound demonstrated notable activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines with IC50 values indicating effective inhibition of cell proliferation.
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with specific targets involved in cancer progression, potentially inhibiting pathways that lead to tumor growth and metastasis .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- COX Inhibition : It has shown selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects. The IC50 values for COX-2 inhibition were found to be comparable to established drugs like celecoxib .
- In Vivo Studies : Animal models have demonstrated that the compound reduces inflammatory markers and edema in response to inflammatory stimuli, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate effectiveness against various bacterial strains:
- Bacterial Inhibition : The compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values supporting its use as an antimicrobial agent.
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Case Study 1 : A study reported that derivatives of this compound exhibited enhanced antiproliferative activity compared to their precursors when tested against a panel of cancer cell lines .
- Case Study 2 : Another investigation focused on the anti-inflammatory effects in a rat model of arthritis showed significant reductions in paw swelling and inflammatory cytokines after administration of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
